molecular formula C17H16N2O3 B2983128 methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate CAS No. 441717-61-9

methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate

Cat. No.: B2983128
CAS No.: 441717-61-9
M. Wt: 296.326
InChI Key: APGOKZLDEQLDRR-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds, and this particular derivative features a methoxyphenyl group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the indazole core One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being investigated for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid: A closely related compound with similar biological activity.

  • 4-Methoxybenzylindazole: Another derivative with a methoxyphenyl group attached to the indazole ring.

  • Methyl indazole-3-carboxylate: A simpler derivative without the methoxyphenyl group.

Uniqueness: Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate stands out due to its specific structural features, which contribute to its unique reactivity and biological activity. The presence of the methoxyphenyl group enhances its pharmacokinetic properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16(18-19)17(20)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOKZLDEQLDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441717-61-9
Record name methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-indazolylcarboxylate (2.0 g, 11.4 mmol) was dissolved in DMF (20 ml). To the resulting solution were added 4-methoxybenzyl chloride (1.7 ml, 12.5 mmol) and potassium carbonate (2.35 g, 17.0 mmol). The resulting mixture was stirred at 80° C. for 15 hours. After cooling, the reaction mixture was poured in water (50 ml), followed by extraction with ethyl acetate (200 ml). The extract was washed with saturated brine (2×100 ml), dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (4:1) eluate fractions, methyl 1-(4-methoxybenzyl)-3-indazolylcarboxylate (polar fractions, 838 mg, 25%) was obtained as a pale yellow oil and 2(4-methoxybenzyl) isomer (non-polar fractions, 500 mg, 15%) was obtained as a pale yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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